molecular formula C21H18N4O B2764315 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-61-8

4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B2764315
CAS No.: 862811-61-8
M. Wt: 342.402
InChI Key: GUAACSHJCPBMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a benzamide moiety linked to a phenyl group, which is further connected to a methylimidazo[1,2-a]pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The benzamide moiety can be introduced through amide bond formation using appropriate coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Biological Activity

4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (CAS Number: 862811-61-8) is a compound belonging to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H18N4O, with a molecular weight of 342.4 g/mol. The compound features a complex structure that includes a benzamide moiety linked to a phenyl group and a methylimidazo[1,2-a]pyrimidine ring system, which contributes to its biological activity.

PropertyValue
Molecular FormulaC21H18N4O
Molecular Weight342.4 g/mol
CAS Number862811-61-8

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in antiviral and anticancer applications. The following mechanisms are noteworthy:

  • Antiviral Activity : Compounds within the benzamide class have been shown to enhance intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication, including Hepatitis B Virus (HBV) . The antiviral effects are attributed to the ability of A3G to interfere with HBV DNA replication through both deaminase-dependent and independent pathways.
  • Anticancer Properties : Similar imidazo[1,2-a]pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. They often act by inhibiting specific kinases involved in cancer cell proliferation and survival .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:

  • Antiviral Studies : A study on N-phenylbenzamide derivatives showed broad-spectrum antiviral effects against HIV-1 and HCV by increasing intracellular A3G levels. This suggests that derivatives like this compound may share similar antiviral properties .
  • Anticancer Research : Research on benzamide derivatives has revealed their potential as RET kinase inhibitors in cancer therapy. Compounds exhibiting moderate to high potency in inhibiting RET kinase activity were identified, indicating that similar structures could be explored for anticancer applications .

Research Findings

Recent findings highlight the significance of structural modifications in enhancing the biological activity of imidazo[1,2-a]pyrimidine derivatives:

  • Structural Influence : The unique substitution pattern in this compound may confer distinct biological activities compared to other derivatives .
  • Synthesis and Optimization : Synthetic routes for producing this compound often involve multi-step reactions that optimize yield and purity. Exploring green chemistry approaches is also gaining traction in the synthesis of such bioactive compounds .

Properties

IUPAC Name

4-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-14-7-9-16(10-8-14)20(26)23-18-6-3-5-17(13-18)19-15(2)25-12-4-11-22-21(25)24-19/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAACSHJCPBMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=C(N4C=CC=NC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.